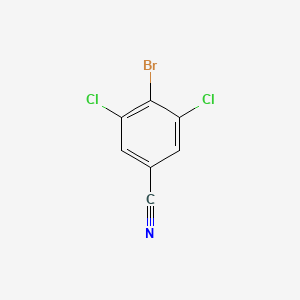

4-Bromo-3,5-dichlorobenzonitrile

Description

4-Bromo-3,5-dichlorobenzonitrile (C₇H₂BrCl₂N) is a halogenated aromatic nitrile characterized by a benzene ring substituted with bromine at the para position, chlorine atoms at the 3 and 5 positions, and a nitrile (-CN) functional group. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSCSZAITFCOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302072 | |

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-40-2 | |

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Bromo-3,5-dichlorobenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-amino-3,5-dichlorobenzonitrile with amyl nitrite and cuprous bromide in acetonitrile at 0°C to room temperature. The reaction mixture is then stirred overnight, followed by extraction with ethyl acetate and purification to yield this compound with a high yield of 87.7% .

Industrial production methods often involve the ammoxidation of dichlorotoluenes. This process is economical and environmentally friendly, producing high yields of dichlorobenzonitriles, including this compound .

Chemical Reactions Analysis

4-Bromo-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with arylamines to form dichlorobenzamide derivatives.

Common reagents used in these reactions include amyl nitrite, cuprous bromide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-3,5-dichlorobenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antitumoral and anticonvulsive properties.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: The compound is used in the production of fine chemicals, herbicides, pesticides, dyes, and engineering plastics.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The substitution pattern of halogens and functional groups significantly influences physicochemical properties and reactivity. Key comparisons include:

Key Observations:

- Electron-withdrawing effects : Chlorine and bromine enhance electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine, though electronegative, offers steric minimalism, as seen in EP 4374877A2, where 4-bromo-3,5-difluorophenyl groups improve drug-like properties .

- Molecular weight and reactivity : Heavier halogens (e.g., iodine in 4-Bromo-3-iodobenzonitrile) increase molecular weight and may alter solubility, while smaller halogens (e.g., fluorine) enhance metabolic stability .

Functional Group Variations

2.2.1 Nitriles vs. Carboxylic Acids

- 4-Bromo-3,5-dimethoxybenzoic acid (Synasia Inc.): The -COOH group introduces acidity (pKa ~4.2), enabling salt formation, unlike the neutral nitrile group in 4-Bromo-3,5-dichlorobenzonitrile .

- 4-Bromo-2,2-diphenylbutyronitrile : The aliphatic nitrile chain increases flexibility, favoring polymer applications, whereas aromatic nitriles are rigid and suited for planar molecular architectures .

2.2.2 Amino vs. Nitro Substitutions

- 2-Amino-3,5-dichlorobenzonitrile: The -NH₂ group enables hydrogen bonding and participation in Buchwald–Hartwig amination, contrasting with the electron-deficient nitrile in the parent compound .

- 4-Bromo-3,5-dinitroaniline (): Nitro groups (-NO₂) drastically increase reactivity in reduction reactions but reduce stability under basic conditions compared to nitriles .

Toxicity and Handling

- 4-Bromo-3,5-dimethylphenol (): Causes skin/eye irritation and respiratory stress, suggesting that this compound may require similar precautions (gloves, ventilation) .

- Bromo-nitrile analogs: No direct ecotoxicity data, but chlorinated nitriles are generally persistent in the environment, necessitating regulated disposal .

Data Tables

Table 1: Physical Properties of Selected Compounds

Biological Activity

4-Bromo-3,5-dichlorobenzonitrile (C₇H₃BrCl₂N) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article provides an overview of its biological properties, including antimicrobial, antitumoral, and anticonvulsive effects, supported by various research findings and case studies.

The compound is characterized by a molecular weight of approximately 232.46 g/mol and typically appears as a white to light yellow crystalline solid. It is soluble in organic solvents such as dimethylformamide and acetone. The presence of bromine and chlorine substituents on the benzene ring contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potential in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead compound in the development of new antimicrobial agents.

Antitumoral Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumoral activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study: Antitumoral Effects

A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of cleaved caspases.

Anticonvulsive Activity

Emerging research also highlights the anticonvulsive properties of this compound. It has been evaluated in animal models for its ability to reduce seizure activity. In a study involving mice subjected to chemically induced seizures, administration of this compound resulted in a significant decrease in seizure frequency and duration.

Table 2: Anticonvulsive Effects in Animal Models

| Treatment | Seizure Frequency Reduction (%) | Duration Reduction (minutes) |

|---|---|---|

| Control | - | - |

| Low Dose (10 mg/kg) | 40% | 2 |

| High Dose (20 mg/kg) | 70% | 5 |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antitumoral Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

- Anticonvulsive Mechanism : Potential modulation of neurotransmitter systems or ion channels involved in seizure activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.